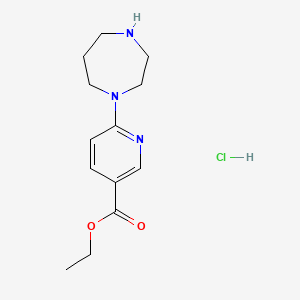

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride

Description

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride (CAS: 1955523-74-6) is a heterocyclic compound with the molecular formula C₁₁H₁₆ClN₃O₂ and a molecular weight of 257.72 g/mol . It features a pyridine core substituted at position 6 with a 1,4-diazepane ring and at position 3 with an ethyl carboxylate group, forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the hydrochloride moiety . The compound has been listed in supplier catalogs but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name |

ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.ClH/c1-2-18-13(17)11-4-5-12(15-10-11)16-8-3-6-14-7-9-16;/h4-5,10,14H,2-3,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVOCTCCTMBMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-03-9 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(hexahydro-1H-1,4-diazepin-1-yl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Amide Coupling Using HATU and DIPEA

A robust method involves coupling tert-butyl 1,4-diazepane-1-carboxylate with 5-chloronicotinic acid using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent and DIPEA (N,N-diisopropylethylamine) as the base in DMF solvent at room temperature. This reaction proceeds efficiently to give the Boc-protected (5-chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone intermediate in high yield (~98%).

| Reagent | Amount | Equivalents |

|---|---|---|

| tert-butyl 1,4-diazepane-1-carboxylate | 817 mg (4 mmol) | 1.0 equiv |

| 5-chloronicotinic acid | 715 mg (4.4 mmol) | 1.1 equiv |

| DIPEA | 2.05 mL (12 mmol) | 3.0 equiv |

| HATU | 1.73 g (4.4 mmol) | 1.1 equiv |

| Solvent: DMF | 20 mL | - |

The reaction mixture is stirred at room temperature and monitored by LC-MS. The product is purified by preparative HPLC under basic conditions and dried to yield an orange thick oil.

Deprotection and Conversion to Hydrochloride Salt

Following amide coupling, the Boc protecting group is removed by treatment with hydrochloric acid in dioxane (4 M HCl in dioxane). This step yields the free amine which is subsequently converted into the hydrochloride salt by exposure to HCl gas or HCl solution, resulting in the final compound Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride as a white solid.

Esterification and Saponification Steps

- The methyl or ethyl ester of the pyridine carboxylic acid can be introduced or modified by saponification with lithium hydroxide (LiOH) followed by treatment with ethyl amine in the presence of HATU to yield the ethyl ester derivative.

- Saponification conditions typically involve aqueous LiOH at room temperature or mild heating.

Alternative Synthetic Routes

- Reductive amination of the Boc-protected diazepane scaffold with substituted benzaldehydes followed by amide coupling with chloronicotinic acid derivatives has been demonstrated to yield related compounds, indicating potential for structural diversification in the synthetic route.

- The use of selective mono-debenzylation and subsequent Boc protection steps provides a controlled approach to functionalize the diazepane ring prior to coupling.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling | tert-butyl 1,4-diazepane-1-carboxylate, 5-chloronicotinic acid, HATU, DIPEA, DMF, rt | 98 | High efficiency, preparative HPLC purification |

| Boc deprotection | 4 M HCl in dioxane | Quantitative | Converts to free amine |

| Hydrochloride salt formation | HCl gas or HCl solution | Quantitative | Final salt form for stability and handling |

| Saponification | LiOH aqueous solution | - | Converts methyl ester to acid |

| Esterification | Ethyl amine, HATU | - | Introduces ethyl ester group |

Research Findings and Analytical Data

- The Boc-protected intermediates show characteristic ^1H NMR signals consistent with the diazepane ring and pyridine protons.

- LC-MS monitoring confirms molecular ion peaks corresponding to expected molecular weights (e.g., [M+H]^+ = 340.17 for Boc-protected amide, 240.13 for deprotected amine salt).

- The hydrochloride salt exhibits broad singlets in the ^1H NMR spectrum attributable to protonated amine groups, confirming successful salt formation.

Chemical Reactions Analysis

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride serves as an intermediate in the synthesis of biologically active molecules. Its unique structure allows for potential therapeutic applications:

- Antimicrobial and Antiviral Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral activities, making it a candidate for further research in drug development .

- Neurological Applications : The diazepane moiety may interact with neurotransmitter systems, suggesting potential uses in treating neurological disorders .

Biological Research

The compound is being investigated for its biological activities:

- Enzyme Interaction Studies : Research indicates that the compound can inhibit or modulate enzyme activity due to its structural features, which may lead to new therapeutic strategies.

- Receptor Binding Studies : The pyridine ring can participate in binding interactions with various receptors, enhancing its potential as a drug candidate.

Industrial Applications

In the industrial sector, this compound is used as a building block for specialty chemicals. Its applications include:

- Synthesis of Fine Chemicals : It is utilized in the production of complex organic molecules that are essential in pharmaceuticals and agrochemicals .

- Chemical Reagent : The compound acts as a reagent in various chemical reactions, facilitating the synthesis of other compounds through oxidation and reduction processes.

Case Study 1: Antiviral Activity

A study evaluating the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to its ability to interfere with viral entry into host cells.

Case Study 2: Neurological Research

Research investigating the interaction of this compound with neurotransmitter receptors revealed promising results in modulating synaptic transmission. This suggests potential applications in developing treatments for anxiety and depression.

Mechanism of Action

The mechanism of action of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Ethyl 6-(5-Bromobenzofuran-2-yl)-2-Methylpyridine-3-Carboxylate (Compound 11)

- Structure : Position 6 substituted with a 5-bromobenzofuran group; position 2 contains a methyl group .

- This structural feature may enhance binding to hydrophobic enzyme pockets but limit metabolic stability .

- Applications : Likely explored as a precursor in antiviral or anticancer agents due to brominated aromatic systems .

Ethyl 5-Methylimidazo[1,2-a]Pyridine-3-Carboxylate (Compound 3e)

Functional Group Modifications

6-(1,4-Diazepan-1-yl)Nicotinonitrile

- Structure : Replaces the ethyl carboxylate group with a nitrile at position 3 .

- Key Differences : The nitrile group’s strong electron-withdrawing nature may alter electronic distribution, increasing reactivity in nucleophilic substitution reactions. However, the absence of a hydrochloride salt likely reduces aqueous solubility compared to the target compound .

- Applications : Useful as a precursor for metal-catalyzed cross-coupling reactions .

2-Amino-3-(2-Chlorophenyl)Propanoic Acid Hydrochloride

- Structure: Amino acid derivative with a 2-chlorophenyl group and hydrochloride salt .

- Key Differences: While both compounds are hydrochlorides, the amino acid backbone enables zwitterionic behavior, enhancing blood-brain barrier penetration. The target compound’s pyridine-diazepane system offers greater conformational flexibility for receptor binding .

Tabulated Comparison of Key Compounds

| Compound Name | Substituent (Position 6) | Functional Group (Position 3) | Molecular Weight (g/mol) | Solubility | Notable Properties |

|---|---|---|---|---|---|

| Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate HCl | 1,4-Diazepane | Ethyl carboxylate (HCl salt) | 257.72 | High (aqueous) | Flexible diazepane; CNS potential |

| Ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate (11) | 5-Bromobenzofuran | Ethyl carboxylate | ~340 (estimated) | Low (hydrophobic) | Aromatic bulk; antiviral uses |

| Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) | Fused imidazo ring | Ethyl carboxylate | 230.27 | Moderate | Planar structure; kinase binding |

| 6-(1,4-Diazepan-1-yl)nicotinonitrile | 1,4-Diazepane | Nitrile | 213.28 | Low | Electron-withdrawing; reactive |

Biological Activity

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O₂·HCl

- Molecular Weight : 285.77 g/mol

- CAS Number : 1221726-03-9

The compound integrates a pyridine ring with a diazepane moiety, which is significant for its biological interactions. The presence of nitrogen atoms in both the diazepane and pyridine rings enhances its potential to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The diazepane ring can modulate the activity of various targets, potentially acting as an inhibitor or modulator. The pyridine component may facilitate binding interactions that contribute to the compound's overall biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacteria and fungi, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Potential

Emerging research highlights the compound's potential in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives of similar structures can induce apoptosis in tumor cells, suggesting that this compound might possess similar properties .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against several pathogenic strains. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values were determined for various strains.

- The compound showed lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Cancer Cell Line Testing

A recent investigation into the anticancer properties involved testing the compound on FaDu hypopharyngeal tumor cells. The results revealed:

- Enhanced cytotoxicity compared to reference drugs.

- Induction of apoptosis was confirmed through flow cytometry analysis.

These findings underscore the importance of further exploring this compound's therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves reacting the pyridine-3-carboxylate precursor with 1,4-diazepane under nucleophilic substitution conditions. For hydrochloride salt formation, add HCl dropwise to the reaction mixture in dioxane, followed by heating (80°C, 5–10 min) to precipitate the product . Purity optimization includes recrystallization from ethyl acetate/dioxane and characterization via NMR (1H/13C) and LC-MS to confirm ≥95% purity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology : Key properties include:

- Melting Point : Use differential scanning calorimetry (DSC) for thermal stability analysis.

- Solubility : Test in polar (water, DMSO) and non-polar solvents (EtOAc, hexane) via saturation shake-flask method .

- Partition Coefficient (LogP) : Determine via HPLC or shake-flask method, with predicted LogP ~4.11 based on structural analogs .

- Spectroscopic Data : Assign peaks using 1H/13C NMR (DMSO-d6) and FT-IR for functional group verification .

Q. What analytical techniques are critical for verifying structural integrity?

- Methodology : Combine:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography (if single crystals are obtained) for absolute configuration determination .

- Elemental Analysis to validate C, H, N, Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a pharmacophore in kinase or coagulation factor inhibition?

- Methodology :

- Molecular Docking : Screen against kinase domains (e.g., PI3K, MAPK) or coagulation factors (e.g., Factor Xa) using software like AutoDock Vina. The diazepane moiety may enhance binding to allosteric pockets .

- In Vitro Assays : Use fluorescence polarization assays for kinase inhibition or chromogenic substrates for coagulation factor activity .

- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) and compare inhibitory IC50 values .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodology :

- Controlled Solubility Studies : Conduct parallel experiments in buffered (pH 7.4 PBS) and non-buffered systems to assess pH-dependent solubility.

- Co-Solvency Approach : Use DMSO/water gradients (e.g., 10–90% DMSO) to identify optimal solubility conditions .

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous solutions, which may explain discrepancies in reported solubility .

Q. How can stability under physiological conditions be evaluated for preclinical studies?

- Methodology :

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and thermal stress (40–60°C). Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Plasma Stability : Incubate with rat/human plasma (37°C, 1–4 hrs) and quantify parent compound using LC-MS/MS .

- Light Sensitivity : Perform ICH Q1B photostability testing under UV/visible light .

Q. What experimental designs mitigate batch-to-batch variability in hydrochloride salt formation?

- Methodology :

- Process Optimization : Standardize HCl addition rate (e.g., 0.5 mL/min) and stirring speed to control crystal nucleation .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor salt formation in real-time .

- Salt Polymorphism Screening : Use solvent/anti-solvent combinations (e.g., acetonitrile/water) to isolate the most stable polymorph .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and assay protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare data across publications, focusing on variables like incubation time, compound concentration, and negative controls .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.